molecular formula C29H44O6 B1233474 [(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate

[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate

Cat. No.: B1233474
M. Wt: 488.7 g/mol
InChI Key: VYIQDOVNWPEWRJ-KBNDUUKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate is a natural product found in Hyrtios, Hippospongia, and other organisms with data available.

Scientific Research Applications

Enantioselective Synthesis

The compound has applications in enantioselective synthesis. For instance, Demir, Caliskan, and Şahin (2007) reported the chemoenzymatic synthesis of pharmacologically interesting compounds, such as 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate, using manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated kinetic resolution. This approach resulted in high yields and enantiomeric excesses (Demir, Caliskan, & Şahin, 2007).

Synthesis of Benzofurans

Benzofurans are another significant area of application. For example, Dobner et al. (2003) isolated new compounds, including a benzofuran, from the roots of Leontopodium alpinum. These compounds were established through spectroscopic studies, highlighting the compound's relevance in the synthesis and isolation of benzofurans (Dobner et al., 2003).

Inhibitory Effects on β-Glucosidases

D-gluconhydroximo-1,5-lactam and related N-arylcarbamates, synthesized from derivatives of the compound, have shown inhibitory effects on β-glucosidases. This was demonstrated in a study by Hoos et al. (1993), which explored the structure, synthesis, and inhibition of β-glucosidases by these compounds (Hoos et al., 1993).

Antioxidative and Anti-Inflammatory Properties

Joy and Chakraborty (2017) discovered that biogenic antioxidative and anti-inflammatory aryl polyketides from the venerid bivalve clam Paphia malabarica, derived from similar structural units, exhibited significant antioxidative and anti-inflammatory potential. These findings underscore the compound's relevance in the development of natural antioxidative and anti-inflammatory functional food ingredients (Joy & Chakraborty, 2017).

Properties

Molecular Formula

C29H44O6

Molecular Weight

488.7 g/mol

IUPAC Name

[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate

InChI

InChI=1S/C29H44O6/c1-16(30)34-19-13-22-28(6)12-9-20-26(3,4)10-8-11-27(20,5)21(28)14-23(32)29(22,7)24-18(19)15-33-25(24)35-17(2)31/h15,19-25,32H,8-14H2,1-7H3/t19-,20?,21?,22?,23-,24-,25+,27-,28+,29+/m0/s1

InChI Key

VYIQDOVNWPEWRJ-KBNDUUKASA-N

Isomeric SMILES

CC(=O)O[C@H]1CC2[C@@]3(CCC4[C@@](C3C[C@@H]([C@@]2([C@H]5C1=CO[C@@H]5OC(=O)C)C)O)(CCCC4(C)C)C)C

SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C

Pictograms

Irritant

Synonyms

heteronemin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate
Reactant of Route 2
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate
Reactant of Route 3
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate
Reactant of Route 4
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate
Reactant of Route 5
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate

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